2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester can be achieved through several methods. One common approach involves the cyclization of diethyl ester to form ethyl coumarin-3-carboxylate, which is then further modified to obtain the desired compound . The reaction typically involves the use of hydrochloric acid in ethanol, followed by a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester has a wide range of scientific research applications:
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical interactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-: This compound shares a similar benzopyran structure but differs in its functional groups and properties.
Ethyl coumarin-3-carboxylate:
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
73713-71-0 |
---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
ethyl 3-oxaldehydoyl-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C14H10O6/c1-2-19-13(17)8-3-4-12-9(5-8)6-10(11(16)7-15)14(18)20-12/h3-7H,2H2,1H3 |
InChI Key |
AAVDWGBZOIKECZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C=O |
Origin of Product |
United States |
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